molecular formula C12H8F2O2S B12950394 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde

4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B12950394
M. Wt: 254.25 g/mol
InChI Key: DXCOEYSKJZAEQH-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a difluorophenoxy group attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through nucleophilic substitution reactions.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carboxylic acid

    Reduction: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-methanol

    Substitution: Various halogenated, nitrated, and sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenoxy)methyl)thiophene-2-carbaldehyde
  • 4-((2,4-Dibromophenoxy)methyl)thiophene-2-carbaldehyde
  • 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Uniqueness

4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H8F2O2S

Molecular Weight

254.25 g/mol

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2

InChI Key

DXCOEYSKJZAEQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O

Origin of Product

United States

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